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Compound of Interest

Compound Name: p-Phenetidine

Cat. No.: B124905 Get Quote

Introduction

p-Phenetidine (4-ethoxyaniline) is an organic compound with the chemical formula C₈H₁₁NO.

It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other

specialty chemicals. As a derivative of aniline, its structural elucidation and purity assessment

are paramount in research and industrial applications. This technical guide provides a

comprehensive overview of the spectroscopic data of p-Phenetidine, focusing on Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The

data and protocols presented herein are intended to assist researchers, scientists, and drug

development professionals in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

spectral data for p-Phenetidine.

¹H NMR Data
The ¹H NMR spectrum of p-Phenetidine exhibits characteristic signals corresponding to the

aromatic protons, the ethoxy group protons, and the amine protons.
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Assignment
Chemical Shift (δ)

[ppm]
Multiplicity

Coupling Constant

(J) [Hz]

Aromatic H (ortho to -

NH₂)
6.69 d 7.0

Aromatic H (ortho to -

OC₂H₅)
6.63 d 7.0

Methylene H (-OCH₂-) 3.93 q 7.0

Amine H (-NH₂) 3.33 s -

Methyl H (-CH₃) 1.35 t 7.0

Solvent: CDCl₃,

Reference: TMS

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the p-Phenetidine
molecule.

Assignment Chemical Shift (δ) [ppm]

C-O 152.9

C-N 140.0

C (Aromatic) 116.5

C (Aromatic) 114.9

C (-OCH₂-) 55.8

C (-CH₃) 14.8

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The table below lists the characteristic IR absorption bands for

p-Phenetidine.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3400 - 3200 N-H Stretch (Amine) Strong, Broad

3050 - 3000 C-H Stretch (Aromatic) Medium

2980 - 2850 C-H Stretch (Aliphatic) Medium

1620 - 1580 C=C Stretch (Aromatic Ring) Strong

1510 N-H Bend (Amine) Strong

1240 C-O Stretch (Aryl Ether) Strong

830 C-H Bend (p-disubstituted) Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

While a complete, high-resolution UV-Vis spectrum for p-Phenetidine is not widely available in

the cited literature, it is known to be detectable by UV spectroscopy at 200 nm, particularly in

HPLC applications.[1] Generally, aromatic amines exhibit strong absorption bands in the UV

region.

λmax [nm] Solvent
Molar Absorptivity (ε)

[L·mol⁻¹·cm⁻¹]

~200 - 240 Common organic solvents Data not available

~280 - 300 Common organic solvents Data not available

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of p-Phenetidine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube. An

internal standard such as tetramethylsilane (TMS) can be added for chemical shift

referencing (δ = 0.00 ppm).

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Data Acquisition:

Pulse Program: Use a standard single-pulse experiment.

Spectral Width: Set to approximately 12 ppm.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient.

¹³C NMR Data Acquisition:

Pulse Program: Use a standard proton-decoupled experiment.

Spectral Width: Set to approximately 220 ppm.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required for a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the solvent peak or internal standard.

Integrate the signals (for ¹H NMR) and pick the peaks.

IR Spectroscopy Protocol (ATR Method)
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum of the empty ATR accessory. This will be subtracted from the

sample spectrum.

Sample Application: Place a small drop of liquid p-Phenetidine directly onto the ATR crystal.

Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

Data Processing: The software will automatically perform a background subtraction. The

resulting spectrum will show the absorbance or transmittance of the sample as a function of

wavenumber.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after

the measurement.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of p-Phenetidine in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to yield an

absorbance in the range of 0.1 to 1.0.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the cuvette in the spectrophotometer and record a baseline spectrum.
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Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the

cuvette in the spectrophotometer and record the absorption spectrum over the desired

wavelength range (e.g., 200-400 nm).

Data Analysis: The resulting spectrum will show the absorbance of p-Phenetidine as a

function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like p-Phenetidine.
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Caption: General workflow for spectroscopic analysis of p-Phenetidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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